molecular formula C15H17NO3S B11788801 Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11788801
M. Wt: 291.4 g/mol
InChI Key: XWKKQTNSDHGKSP-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a chemical compound with the molecular formula C15H17NO3S. It is a benzoate ester derivative that contains a thiazole ring, which is known for its diverse biological activities. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-ethoxybenzoic acid with 2-methylthiazol-4-yl ethanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxybenzoate: Lacks the thiazole ring, making it less biologically active.

    2-Methylthiazol-4-yl benzoate: Similar structure but different ester group, affecting its chemical properties.

    Ethyl 2-methylthiazol-4-yl benzoate: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of both the ethoxy group and the thiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol, typically using acid catalysts such as sulfuric acid under reflux conditions. The molecular formula for this compound is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S.

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties , particularly against various bacterial and fungal strains. In vitro studies have shown that this compound exhibits significant activity against pathogens such as Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans3.92–4.01 mM
Aspergillus niger4.01–4.23 mM

These values indicate that while the compound shows promise, it is less potent than standard reference drugs like fluconazole and ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of the compound on several cancer cell lines including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma). The results are summarized below:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
T98G26.82
HepG210.39
HT2943.91

The IC50 values indicate that this compound exhibits the highest potency against HepG2 cells, suggesting a selective action that may be beneficial for therapeutic applications in liver cancer treatment .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may modulate enzyme activity or interact with specific molecular targets, potentially influencing pathways involved in cell growth and apoptosis.

Enzyme Interaction Studies

In vitro assays have indicated that the compound may inhibit key enzymes involved in tumor progression, although detailed mechanistic studies are required to confirm these interactions .

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C15H17NO3S/c1-4-18-14-7-6-11(13-9-20-10(3)16-13)8-12(14)15(17)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

XWKKQTNSDHGKSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OCC

Origin of Product

United States

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